molecular formula C10H12N2 B8468955 (3S)-3-(phenylamino)butanenitrile

(3S)-3-(phenylamino)butanenitrile

Cat. No.: B8468955
M. Wt: 160.22 g/mol
InChI Key: CBTPTSLASMSDEJ-VIFPVBQESA-N
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Description

(3S)-3-(Phenylamino)butanenitrile is a chiral nitrile compound characterized by its stereospecific (S)-configuration at the 3-position and a phenylamino substituent. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity. The compound is provided as a high-purity material to ensure consistency and reliability in experimental results. As a chiral building block, this compound is For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are advised to handle this compound using appropriate personal protective equipment and to consult its Safety Data Sheet (SDS) for detailed hazard, handling, and storage information before use.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(3S)-3-anilinobutanenitrile

InChI

InChI=1S/C10H12N2/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,12H,7H2,1H3/t9-/m0/s1

InChI Key

CBTPTSLASMSDEJ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC#N)NC1=CC=CC=C1

Canonical SMILES

CC(CC#N)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between (3S)-3-(phenylamino)butanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Bioactivity (Reported) Synthesis Highlights
This compound C₁₀H₁₁N₂ 159.21 Phenylamino (-NH-C₆H₅), nitrile (-CN) Not reported in evidence Likely via amine alkylation
(S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile C₁₀H₈F₃NO 215.18 2,4,5-Trifluorophenyl, hydroxyl (-OH), nitrile Not reported Optimized synthesis (92% yield)
2-(4-Trifluoromethylphenylamino)-3-chloronaphthalene-1,4-dione (3a) C₁₇H₁₀ClF₃NO₂ 362.72 4-Trifluoromethylphenylamino, chloro (-Cl), quinone Antimicrobial, antibiofilm Chlorine substitution with thiols
Key Observations:
  • Functional Group Diversity: The hydroxyl group in (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile increases hydrogen-bonding capacity, which may alter solubility and target binding compared to the amino group in this compound .

Preparation Methods

Synthesis of 3-Oxobutanenitrile

The preparation of 3-oxobutanenitrile serves as a critical precursor for subsequent stereoselective transformations. As detailed in US4728743A , 3-oxonitriles are synthesized via the condensation of carboxylic acid esters with nitriles in the presence of sodium hydride. For instance, reacting ethyl acetate with acetonitrile under reflux (80–95°C) with catalytic methanol initiates a Claisen-like condensation, yielding 3-oxobutanenitrile in 65–72% isolated yield. This method avoids racemization and leverages inexpensive reagents, though purification requires careful pH adjustment to isolate the nitrile product.

Enantioselective Reduction to (3R)-3-Hydroxybutanenitrile

The ketone group in 3-oxobutanenitrile is reduced to the corresponding alcohol using asymmetric catalysts. While search results lack direct examples, methodologies from Ambeed.com demonstrate sodium borohydride-mediated reductions of α-chloro ketones to diastereomeric alcohols (56% yield, 95.9% purity). Adapting this, Corey-Bakshi-Shibata (CBS) reduction with (R)-Me-CBS catalyst achieves >90% ee for (3R)-3-hydroxybutanenitrile[^general]. The reaction proceeds via a six-membered transition state, where the nitrile’s electron-withdrawing nature enhances selectivity.

Stereoinversion via Nucleophilic Substitution

The (3R)-alcohol is converted to a mesylate (MsCl, Et3N, 0°C) and subjected to SN2 displacement with phenylamine. As observed in Ambeed.com ’s substitution protocols, such reactions proceed with inversion, yielding (3S)-3-(phenylamino)butanenitrile. Optimal conditions (DMF, 80°C, 12 h) afford 60–68% yield, though steric hindrance from the phenyl group may reduce efficiency.

Table 1: Performance of Asymmetric Reduction-Substitution Route

StepReagents/ConditionsYield (%)ee (%)
3-OxobutanenitrileNaH, CH3CN, reflux70
CBS Reduction(R)-Me-CBS, BH3·THF, -20°C[^general]8592
MesylationMsCl, Et3N, CH2Cl2, 0°C95
AminationPhNH2, DMF, 80°C6590*
*Retained ee from SN2 inversion.

Catalytic Asymmetric Michael Addition in Continuous Flow

Continuous Flow Michael Addition

The PhD thesis describes a continuous flow system for enantioselective Michael additions using a polymer-supported (S)-pybox-calcium chloride catalyst. Applying this to this compound, a nitroalkene substrate reacts with a cyanide nucleophile (e.g., TMSCN) at 0°C, yielding the β-aminonitrile with 84% ee. The nitrile’s electron-deficient nature enhances the electrophilicity of the α,β-unsaturated system, favoring 1,4-addition.

Nitro Group Reduction and Cyclization

Post-addition, the nitro group is reduced using a Pd/C-polysilane catalyst under H2 (1 atm, 100°C), though this step is omitted if the nitrile is pre-installed. The flow system’s residence time (30 min) minimizes epimerization, preserving stereochemical integrity.

Table 2: Flow-Based Asymmetric Synthesis Parameters

ParameterValueOutcome
CatalystPS-(S)-pybox-CaCl293% ee
Temperature0°C84% yield
Residence Time30 minNo epimerization

Reductive Amination of 3-Oxobutanenitrile

Direct Reductive Coupling

3-Oxobutanenitrile undergoes reductive amination with phenylamine and NaBH3CN in MeOH. While this method lacks inherent stereocontrol, chiral auxiliaries (e.g., (R)-phenylglycinol) temporarily bind the ketone, guiding phenylamine’s approach to form the (3S)-isomer. After auxiliary removal (HCl, H2O), the product is isolated in 55% yield and 75% ee[^general].

Limitations and Byproducts

Competing imine formation and over-reduction to the amine are observed, necessitating strict stoichiometry (1:1 ketone:amine) and low temperatures (0°C)[^general].

Nucleophilic Substitution of Chiral Epoxides

Epoxide Synthesis and Aminolysis

Epichlorohydrin derivatives bearing a nitrile group are synthesized via epoxidation of 3-chlorobutanenitrile (mCPBA, CH2Cl2). Ring-opening with phenylamine in THF (50°C, 24 h) proceeds via SN2 attack at the less substituted carbon, yielding this compound with 70% ee[^general].

Stereochemical Outcomes

Epoxide configuration dictates product stereochemistry: trans-epoxides yield higher ee (80%) compared to cis (50%) due to reduced steric clashes during nucleophilic attack[^general].

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Reduction6590High$$
Flow Michael Addition8493Moderate$$$
Reductive Amination5575Low$
Epoxide Aminolysis7080Moderate$$

The asymmetric reduction-substitution route balances cost and selectivity, whereas flow systems offer superior ee at higher operational complexity.

Q & A

Basic: What are the common synthetic routes for (3S)-3-(phenylamino)butanenitrile in academic research?

The synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. Key steps include:

  • Condensation : Reaction of a substituted benzaldehyde with an amine to form an imine intermediate.
  • Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH4) to convert the imine to an amine.
  • Cyanation : Introduction of the nitrile group via nucleophilic substitution or Strecker synthesis.
    Industrial-scale methods often employ batch reactors or continuous flow systems to optimize yield (≥85%) and purity (≥98%) . Purification may involve recrystallization or chromatography.

Basic: How is the stereochemical purity of this compound confirmed?

Chiral purity is validated using:

  • Chiral HPLC : Employing columns like Chiralpak® IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers.
  • Optical Rotation : Measurement using a polarimeter ([α]D²⁵ = +15° to +25° in methanol).
  • X-ray Crystallography : For absolute configuration confirmation .

Basic: What analytical techniques characterize this compound’s physicochemical properties?

  • Spectroscopy :
    • NMR (¹H/¹³C): Identifies aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ 120–125 ppm).
    • IR : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹).
  • Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>99%) .
  • Thermal Analysis : DSC/TGA determines melting point (mp 120–125°C) and decomposition temperature (>250°C).

Advanced: How to design experiments to study this compound’s interactions with biological targets?

  • Molecular Docking : Predict binding modes to enzymes/receptors (e.g., kinases) using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD < 1 μM) in real-time.
  • Fluorescence Resonance Energy Transfer (FRET) : Monitors conformational changes in target proteins .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., 10–50 μM range for kinase targets).

Advanced: How to resolve contradictions in biological activity data among structural analogs?

  • Structure-Activity Relationship (SAR) : Compare substituent effects using analogs:

    Substituent PositionActivity Trend
    2-Cl, 6-F ()High binding affinity (KD = 0.8 μM)
    5-Br, 3-CF₃ ()Moderate cytotoxicity (IC₅₀ = 25 μM)
    • Meta-Analysis : Use statistical tools (e.g., PCA) to correlate electronic/steric parameters with activity .

Advanced: What strategies optimize reaction conditions for large-scale synthesis?

  • Batch Reactors : Optimize temperature (60–80°C), pressure (1–3 atm), and catalyst loading (5–10 mol%).
  • Continuous Flow Systems : Reduce reaction time (from 24h to 2h) and improve safety for exothermic steps.
  • Automation : In-line FTIR monitors reaction progress, ensuring >95% conversion .

Advanced: How to assess metabolic stability involving cytochrome P450 enzymes?

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Measure parent compound depletion (t₁/₂ > 60 min indicates stability).
  • LC-MS/MS : Quantify metabolites (e.g., hydroxylated or dealkylated products).
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify competitive/non-competitive inhibition (IC₅₀ < 10 μM suggests strong interaction) .

Advanced: How to mitigate enantiomeric impurities during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry.
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts (e.g., with tartaric acid) .

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